The chemical compound has the molecular formula and a molecular weight of approximately 343.4 g/mol. It is categorized under the broader class of mercapto compounds due to the presence of a thiol (-SH) functional group. This compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information regarding its structure and properties .
The synthesis of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate can be approached through several methods, often involving multi-step reactions that incorporate key functional groups.
One specific method involves the reaction of 3-(acetylthio)-2-benzylpropanoic acid with an amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond .
The molecular structure of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate can be represented by its InChI and SMILES notations:
InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22)
This notation reveals key structural features:
The compound exhibits:
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate participates in several types of chemical reactions:
Typical reaction conditions may include:
The mechanism of action for Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate largely revolves around its thiol functionality, which allows it to participate in redox reactions and form disulfides with other thiols.
In biological contexts, thiol groups are crucial for:
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 343.4 g/mol |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 9 |
Topological Polar Surface Area | 56.4 Ų |
Heavy Atom Count | 24 |
These properties indicate that the compound is relatively polar due to its functional groups, which may influence its solubility and interaction with biological membranes .
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate has several scientific applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: